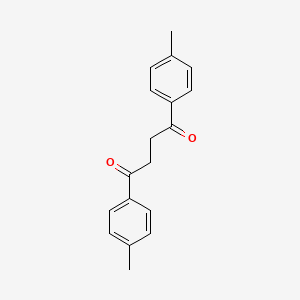
Germanium, iodotriethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium, iodotriethyl- is an organogermanium compound where germanium is bonded to three ethyl groups and one iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of germanium, iodotriethyl- typically involves the reaction of germanium tetrachloride with triethylaluminum followed by treatment with iodine. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:
- Reaction of Germanium Tetrachloride with Triethylaluminum:
GeCl4+3Al(C2H5)3→Ge(C2H5)3Cl+3AlCl3
- Subsequent Reaction with Iodine:
Ge(C2H5)3Cl+I2→Ge(C2H5)3I+ICl
Industrial Production Methods: Industrial production of germanium, iodotriethyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions: Germanium, iodotriethyl- undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form germanium dioxide and ethyl iodide.
- Reduction: Reduction reactions can convert it back to germanium and ethyl iodide.
- Substitution: The iodine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
- Oxidation: Typically involves oxidizing agents like hydrogen peroxide or nitric acid.
- Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
- Substitution: Halogen exchange reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
- Oxidation: Germanium dioxide and ethyl iodide.
- Reduction: Germanium and ethyl iodide.
- Substitution: Germanium compounds with different halogens or functional groups.
Aplicaciones Científicas De Investigación
Germanium, iodotriethyl- has several scientific research applications:
- Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
- Biology: Investigated for its potential biological activities, including anti-inflammatory and immunomodulatory effects.
- Medicine: Explored for its potential use in cancer therapy due to its ability to modulate immune responses.
- Industry: Utilized in the production of semiconductors and optical materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of germanium, iodotriethyl- involves its interaction with cellular components and modulation of biochemical pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit anti-inflammatory properties. The compound’s ability to modulate immune responses is linked to its interaction with immune cells and cytokine production.
Comparación Con Compuestos Similares
- Germanium dioxide (GeO2)
- Germanium tetrachloride (GeCl4)
- Germanium sesquioxide (Ge-132)
Comparison:
- Germanium, iodotriethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
- Germanium dioxide is primarily used in optical applications and as a semiconductor material.
- Germanium tetrachloride is a key precursor in the production of high-purity germanium for electronic applications.
- Germanium sesquioxide is known for its biological activities and is used in health supplements.
Propiedades
Número CAS |
13314-51-7 |
|---|---|
Fórmula molecular |
C6H15GeI |
Peso molecular |
286.72 g/mol |
Nombre IUPAC |
triethyl(iodo)germane |
InChI |
InChI=1S/C6H15GeI/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Clave InChI |
IDZOEUNVBFFQNV-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
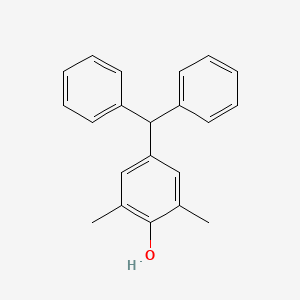
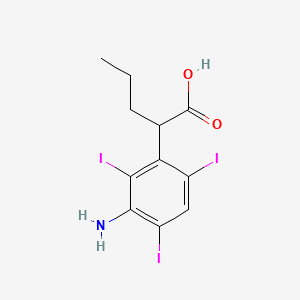
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
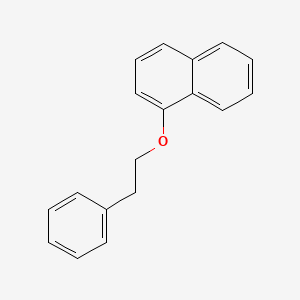

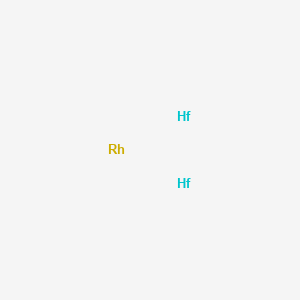
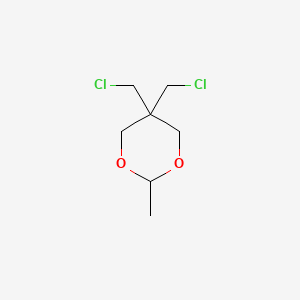
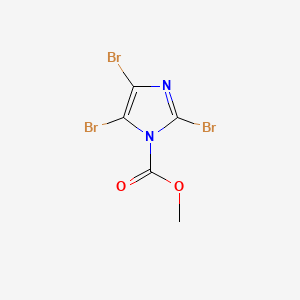
![1H-Pyrazolo[3,4-b]quinoxaline, 1,3-diphenyl-](/img/structure/B14718986.png)

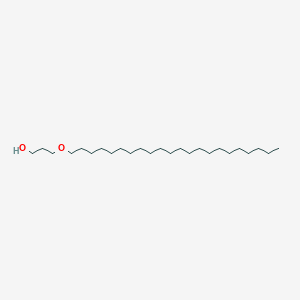
![N'-(4-ethoxyphenyl)-N-[(4-methoxyphenyl)methylideneamino]pyridine-2-carboximidamide](/img/structure/B14718992.png)
